2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide
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Overview
Description
2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with isopropylamine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the imine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound.
N-(Propan-2-ylideneamino)cyclopropane-1-carboxamide: A structurally related compound with similar functional groups.
Uniqueness
2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide is unique due to the presence of both diphenyl and imine groups on the cyclopropane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)20-21-18(22)17-13-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJWQMPYZTXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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